Luteone

Catalog No.
S626574
CAS No.
41743-56-0
M.F
C20H18O6
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteone

CAS Number

41743-56-0

Product Name

Luteone

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3

InChI Key

MMPVAPMCVABQPS-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C

Synonyms

5,7,2',4'-Tetrahydroxy-6-prenylisoflavone

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C

Antioxidant and Anti-inflammatory Properties

Luteone exhibits antioxidant and anti-inflammatory properties, which are believed to contribute to its potential health benefits. Studies have shown that luteone can scavenge free radicals, which are harmful molecules that can damage cells, and reduce inflammation in various cell types [, ]. These properties suggest that luteone might be beneficial in preventing or managing conditions associated with oxidative stress and chronic inflammation.

Bone Health

Some studies suggest that luteone might play a role in bone health. Research in animals indicates that luteone supplementation may help prevent bone loss and improve bone mineral density []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Cognitive Function

Luteone, along with other isoflavones, has been investigated for its potential effects on cognitive function. Some studies suggest that luteone may improve memory and learning, particularly in older adults []. However, the evidence is currently inconclusive, and more research is needed to determine the effectiveness of luteone for cognitive enhancement.

Luteone is a prenylated isoflavone, a subclass of flavonoids characterized by the presence of a prenyl group in their structure. Specifically, luteone is identified as a 7-hydroxyisoflavone, further substituted with hydroxy groups at positions 5, 2', and 4' on the aromatic ring. This compound is primarily found in the pods of Laburnum anagyroides and has garnered attention for its potential health benefits and biological activities .

Luteone undergoes various chemical transformations, particularly oxidation and methylation. For example, selenium dioxide can selectively oxidize luteone to yield different metabolites . Additionally, partial methylation of luteone can produce derivatives such as luteone trimethyl ether, which can further undergo acid cyclization to form α-isoluteone trimethyl ether . These reactions highlight the compound's versatility in synthetic organic chemistry.

Luteone exhibits a range of biological activities, notably antifungal properties. Studies have demonstrated that luteone can act as a pre-infectional antifungal agent, potentially inhibiting fungal growth in various species . Furthermore, the compound has been shown to undergo metabolic transformations that may influence its toxicity and efficacy . Its unique structure contributes to its biological functions, making it a subject of interest in pharmacological research.

The synthesis of luteone can be achieved through several methods:

  • Natural Extraction: Luteone can be extracted from natural sources such as the pods of Laburnum anagyroides.
  • Chemical Synthesis: Various synthetic routes have been developed, including palladium-catalyzed coupling reactions involving 6-iodoisoflavones and alkynes to introduce prenyl groups .
  • Methylation Reactions: Chemical modifications such as methylation can yield luteone derivatives with altered properties .

These methods provide valuable pathways for obtaining luteone for research and application purposes.

Luteone has potential applications in several fields:

  • Pharmaceuticals: Due to its antifungal properties, luteone may be developed into therapeutic agents for treating fungal infections.
  • Nutraceuticals: The compound's antioxidant properties position it as a candidate for dietary supplements aimed at promoting health.
  • Cosmetics: Its biological activity may also be harnessed in cosmetic formulations for skin protection and health.

Research into the interactions of luteone with other compounds reveals its complex behavior in biological systems. Studies indicate that luteone metabolites exhibit different levels of toxicity compared to the parent compound, suggesting that metabolic pathways significantly affect its biological activity . Understanding these interactions is crucial for developing safe and effective applications.

Luteone shares structural similarities with several other isoflavones and flavonoids. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Genistein5,7-DihydroxyisoflavoneKnown for estrogenic activity
Daidzein7-HydroxyisoflavonePrecursor to equol
Biochanin A5,7-Dihydroxy-4'-methoxyisoflavoneExhibits anti-inflammatory properties
Formononetin7-Hydroxy-4'-methoxyisoflavonePotential anti-cancer effects

Luteone's uniqueness lies in its prenylated structure, which contributes to its distinct biological activities compared to these other compounds. The presence of multiple hydroxy groups enhances its reactivity and interaction potential within biological systems.

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

354.11033829 g/mol

Monoisotopic Mass

354.11033829 g/mol

Heavy Atom Count

26

Melting Point

225 - 227 °C

UNII

FU3E0232IF

Other CAS

41743-56-0

Wikipedia

Luteone_(isoflavone)
Edotreotide

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15

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